Impureté 23 de lévofloxacine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

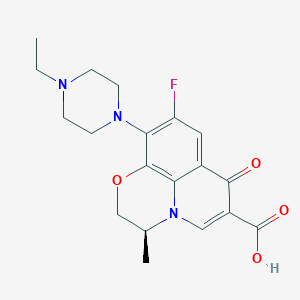

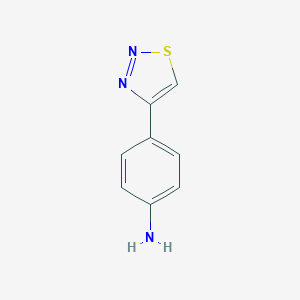

Levofloxacin impurity 23 is a byproduct or degradation product associated with the synthesis and stability of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Applications De Recherche Scientifique

Levofloxacin impurity 23 has several scientific research applications:

Biology: Studies on the impurity help understand the stability and degradation pathways of levofloxacin.

Medicine: Research on impurities like levofloxacin impurity 23 aids in assessing the safety and efficacy of pharmaceutical products.

Industry: It is used in the quality control processes of pharmaceutical manufacturing.

Mécanisme D'action

Target of Action

Levofloxacin, the parent compound of Levofloxacin Impurity 23, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target of action depends on the type of bacteria .

Mode of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .

Action Environment

The action, efficacy, and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain ions in the aqueous environment can hamper the uptake of Levofloxacin . Furthermore, the pH of the environment can affect the ionization state of Levofloxacin, thereby influencing its absorption and overall antimicrobial activity.

Méthodes De Préparation

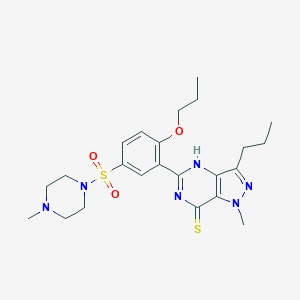

The preparation of levofloxacin impurity 23 involves specific synthetic routes and reaction conditions. One common method includes the substitution reaction of a precursor compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction using hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness.

Analyse Des Réactions Chimiques

Levofloxacin impurity 23 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include sodium methyl mercaptide for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Levofloxacin impurity 23 can be compared with other impurities and related compounds:

Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.

Levofloxacin Impurity C: Levofloxacin N-Oxide.

Levofloxacin impurity 23 is unique due to its specific synthetic route and the conditions under which it is formed, which may differ from other impurities.

Propriétés

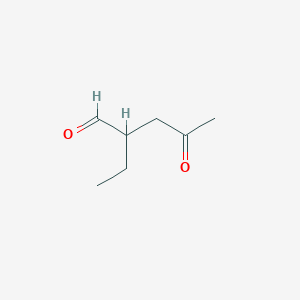

IUPAC Name |

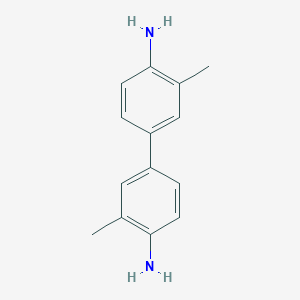

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUHXTFZSVKCSK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)